1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Übersicht
Beschreibung
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in treating cancer and other diseases.
Wirkmechanismus
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine works by binding to the active site of KDM5A, preventing it from removing methyl groups from histone proteins. This leads to changes in gene expression, which can affect the growth and proliferation of cancer cells. 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has been shown to be a selective inhibitor of KDM5A, with little to no activity against other histone demethylases.
Biochemical and Physiological Effects:
In addition to its potential use in treating cancer, 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has also been studied for its effects on other physiological processes. One study found that 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine could inhibit the replication of the hepatitis C virus, suggesting that it may have antiviral properties. Another study found that 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine could reduce the growth of Plasmodium falciparum, the parasite that causes malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation is that it has only been studied in vitro and in animal models, and its efficacy and safety in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could involve studying the efficacy and safety of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine in human clinical trials. Additionally, further studies could explore the potential use of 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine in treating other diseases, such as viral infections or parasitic diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has been studied for its potential use in treating cancer, specifically in inhibiting the activity of the histone demethylase KDM5A. Histone demethylases are enzymes that remove methyl groups from histone proteins, which can lead to changes in gene expression. KDM5A has been shown to be overexpressed in several types of cancer, including breast, lung, and prostate cancer. By inhibiting the activity of KDM5A, 1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine has the potential to reduce the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-16(8-10-13-5-6-14-10)7-9-3-2-4-15-11(9)12/h2-6H,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPJTAVKUQPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)CC2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.